(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol
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Overview
Description
(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features an ethyl group and an ethylsulfanyl group attached to the thiophene ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol can be achieved through several methods:
Starting from Thiophene: The thiophene ring can be functionalized by introducing the ethyl and ethylsulfanyl groups through Friedel-Crafts alkylation and thiolation reactions, respectively. The methanol group can be introduced via a hydroxymethylation reaction.
Using Pre-functionalized Precursors: Pre-functionalized thiophene derivatives can be used as starting materials, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.
Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological systems due to its unique functional groups.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol would depend on its specific application. In general, the compound’s functional groups can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and its substituents can participate in various chemical reactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-ethylthiophene: A thiophene derivative with an ethyl group.
2-ethylsulfanylthiophene: A thiophene derivative with an ethylsulfanyl group.
Uniqueness
(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS2/c1-3-8-5-7(6-10)9(12-8)11-4-2/h5,10H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNTJZTKSZGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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